molecular formula C8H10FNO2 B1446468 6-Fluoro-5-isopropoxypyridin-3-ol CAS No. 1440512-66-2

6-Fluoro-5-isopropoxypyridin-3-ol

Cat. No. B1446468
M. Wt: 171.17 g/mol
InChI Key: NKKFMPJUJXMLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Fluoro-5-isopropoxypyridin-3-ol” is a chemical compound with the molecular formula C8H10FNO2 . It has a molecular weight of 171.17 g/mol .


Molecular Structure Analysis

The InChI code for “6-Fluoro-5-isopropoxypyridin-3-ol” is 1S/C8H10FNO2/c1-5(2)12-6-3-7(11)8(9)10-4-6/h3-5,11H,1-2H3. This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“6-Fluoro-5-isopropoxypyridin-3-ol” is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Fluoropyridines are a class of compounds that have been widely studied due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

  • Pharmaceuticals : About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings .

  • Agriculture : In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

  • Radiobiology : Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .

  • Synthetic Chemistry : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6-fluoro-5-propan-2-yloxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-5(2)12-7-3-6(11)4-10-8(7)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFMPJUJXMLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271153
Record name 3-Pyridinol, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-5-isopropoxypyridin-3-ol

CAS RN

1440512-66-2
Record name 3-Pyridinol, 6-fluoro-5-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440512-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-5-isopropoxypyridin-3-ol
Reactant of Route 2
6-Fluoro-5-isopropoxypyridin-3-ol
Reactant of Route 3
Reactant of Route 3
6-Fluoro-5-isopropoxypyridin-3-ol
Reactant of Route 4
Reactant of Route 4
6-Fluoro-5-isopropoxypyridin-3-ol
Reactant of Route 5
Reactant of Route 5
6-Fluoro-5-isopropoxypyridin-3-ol
Reactant of Route 6
6-Fluoro-5-isopropoxypyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.